Home > Products > Screening Compounds P7533 > Iloprost S-isomer
Iloprost S-isomer - 74843-14-4

Iloprost S-isomer

Catalog Number: EVT-341456
CAS Number: 74843-14-4
Molecular Formula: C22H32O4
Molecular Weight: 360.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Iloprost is a synthetic analog of prostacyclin, which is a potent vasodilator and inhibitor of platelet aggregation. This compound has been extensively studied due to its therapeutic potential in various clinical settings. The research on iloprost has focused on its binding properties, mechanism of action, and applications in different medical fields, particularly in the treatment of pulmonary arterial hypertension and potentially in asthma management.

Applications in Various Fields

Pulmonary Arterial Hypertension

Iloprost is well-accepted as a treatment for pulmonary arterial hypertension (PAH), primarily due to its vasodilatory properties. The inhalation of iloprost leads to the dilation of pulmonary arteries, reducing the pressure within these vessels and alleviating symptoms associated with PAH.

Asthma Management

Recent studies have indicated that iloprost may also have anti-inflammatory effects, which could be beneficial in the treatment of asthma. In a murine model of asthma, the inhalation of iloprost suppressed the cardinal features of the disease, including airway inflammation and hyperresponsiveness. The mechanism behind this effect involves the inhibition of airway dendritic cell function, which plays a pivotal role in antigen presentation and the induction of Th2-mediated immune responses. By interfering with dendritic cell maturation and migration, iloprost prevents the development of an allergen-specific Th2 response, highlighting its potential as a novel therapeutic approach for asthma3.

Iloprost

Relevance: Iloprost is directly related to the "Iloprost S-isomer" because it is the racemic mixture containing both the S-isomer and its enantiomer, the R-isomer. Many of the provided research articles investigate the pharmacological properties of Iloprost, which by nature, include the activity of the S-isomer. Understanding the activity of the racemic mixture is crucial when analyzing the specific properties of the isolated S-isomer. [, , , , ]

Prostaglandin I2 (PGI2)

Relevance: Prostaglandin I2 is structurally related to the "Iloprost S-isomer" as Iloprost is a synthetic analog designed to mimic its biological activity. By comparing the activity and properties of Iloprost, including its S-isomer, to PGI2, researchers can gain insights into the structure-activity relationships of this class of compounds and potentially develop more targeted therapies. [, ]

Cicaprost

Relevance: As another synthetic analog of PGI2, Cicaprost shares a close structural relationship with the "Iloprost S-isomer." Both compounds act as IP receptor agonists and elicit similar pharmacological effects. []

Isoproterenol

Relevance: Although not structurally similar to the "Iloprost S-isomer," Isoproterenol is included due to its functional relationship in the context of the provided research. Some studies investigate the interplay between different signaling pathways, including those mediated by prostacyclins and beta-adrenergic agonists, in regulating cellular responses. [] Comparing the effects of Iloprost, including its S-isomer, with those of Isoproterenol helps elucidate the specific roles of IP receptors and beta-adrenergic receptors in modulating cellular processes. []

Classification

Iloprost S-isomer is classified as a small molecule drug and is categorized under approved and investigational drugs. It belongs to the class of prostacyclin analogs, which are known for their ability to mimic the actions of natural prostacyclin (PGI2) in the body .

Synthesis Analysis

Methods of Synthesis

The synthesis of iloprost S-isomer typically involves multi-step organic reactions. One notable method includes the use of a bicyclic aldehyde intermediate, which allows for a convergent synthesis approach. This process can be completed in approximately 13 steps, starting from commercially available precursors such as (-)-Corey lactone .

Key steps in the synthesis may involve:

  • Formation of key intermediates: Utilizing UV irradiation to isomerize certain precursors.
  • Use of solvents: Toluene is often employed as a solvent in conjunction with dimethyl disulfide as a sensitizer during specific reaction phases .
  • Purification: Techniques such as chromatography are used to isolate the desired S-isomer from the reaction mixture.
Molecular Structure Analysis

Molecular Structure

Iloprost S-isomer has the molecular formula C22H32O4C_{22}H_{32}O_{4} and an average molecular weight of approximately 360.494 g/mol . The structure features several functional groups, including hydroxyl groups and a carboxylic acid moiety, which are essential for its biological activity.

Structural Characteristics

  • Chirality: The compound has multiple chiral centers, contributing to its stereoisomerism.
  • 3D Configuration: The spatial arrangement of atoms in iloprost S-isomer allows it to effectively bind to its biological targets, enhancing its pharmacological effects.
Chemical Reactions Analysis

Chemical Reactions

Iloprost S-isomer participates in various chemical reactions that are crucial for its therapeutic efficacy. Notably:

  • Vasodilation Reaction: Iloprost mimics prostacyclin's action by binding to specific receptors on vascular smooth muscle cells, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of smooth muscle .
  • Inhibition of Platelet Aggregation: The compound also inhibits platelet aggregation through mechanisms that may involve modulation of signaling pathways related to thromboxane A2 and other platelet activators .
Mechanism of Action

Mechanism Overview

Iloprost S-isomer exerts its effects primarily by mimicking prostacyclin's actions. It binds to prostaglandin receptors on vascular smooth muscle cells, leading to:

  • Increased cAMP Levels: This results in vasodilation and inhibition of platelet aggregation.
  • Reduction in Pulmonary Vascular Resistance: Particularly beneficial for patients with pulmonary arterial hypertension, iloprost decreases both pulmonary artery pressure and vascular resistance .

Additional Mechanisms

Research suggests that iloprost may also have cytoprotective effects by:

  • Decreasing catecholamine outflow from sympathetic nerve terminals.
  • Preserving mitochondrial function and reducing oxidative stress during ischemic events .
Physical and Chemical Properties Analysis

Properties Overview

Iloprost S-isomer exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: Compared to natural prostacyclin, iloprost is chemically stable, allowing for longer shelf life and efficacy during administration .
  • Protein Binding: Approximately 60% of iloprost binds to plasma proteins, primarily albumin, which influences its distribution and half-life in circulation .
Applications

Scientific Applications

Iloprost S-isomer has significant therapeutic applications:

  • Pulmonary Arterial Hypertension Treatment: It is used to manage this condition by dilating pulmonary arteries and improving blood flow.
  • Critical Limb Ischemia Management: Iloprost promotes cytoprotection during ischemic episodes, aiding recovery in patients with severe peripheral vascular disease .
  • Research Applications: Studies continue to explore its potential benefits beyond current indications, including its role in ischemic injury models and other cardiovascular conditions .
Introduction to Iloprost S-Isomer

Historical Context and Discovery of Iloprost Stereoisomers

Iloprost emerged as a second-generation synthetic prostacyclin analog in the early 1980s, developed to address the extreme instability of naturally occurring prostacyclin (epoprostenol). The compound was engineered by Schering AG scientists through strategic molecular modifications, including replacing prostacyclin’s labile vinyl ether oxygen with a methylene group and incorporating a methyl group at C16 and a triple bond at C18/19. These changes conferred chemical stability while preserving biological activity. Initial pharmacological preparations of iloprost consisted of an approximately 53:47 mixture of two diastereoisomers differing in configuration at the C16 carbon atom: the 16(S) and 16(R) forms. This racemic mixture (marketed under brands like Ventavis and Aurlumyn) was subjected to detailed stereochemical analysis, revealing a significant divergence in biological potency between the isomers. Research throughout the late 1980s, particularly receptor binding studies using isolated platelet membranes, systematically identified and characterized the 16(S) isomer as the primary source of iloprost’s therapeutically relevant vasodilatory and antiplatelet effects [1] [8]. The isolation and individual evaluation of these isomers marked a critical advancement in understanding structure-activity relationships within prostacyclin mimetics.

Structural and Functional Significance of Chirality in Prostacyclin Analogs

Chirality plays a fundamental role in determining the biological activity of prostaglandin analogs like iloprost. The Iloprost S-isomer, specifically (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid, possesses multiple chiral centers: C3a, C4, C5, C6a in the cyclopentane ring and C3', C4' in the lower side chain. The absolute configuration at these centers, particularly the 16(S) designation (equivalent to C4' in the side chain), dictates its three-dimensional conformation and its ability to interact efficiently with the human prostacyclin (IP) receptor.

The S-isomer adopts a specific orientation where the omega chain (containing the carboxylic acid group) and the cyclopentane ring hydroxy groups project spatially in a manner that closely mimics native prostacyclin. This optimal fit allows the S-isomer's carboxylic acid group to form a crucial ionic bond with Arg-279 within the IP receptor's seventh transmembrane domain. In contrast, the 16(R) isomer, with its opposite configuration at the C16 carbon, exhibits a markedly different spatial orientation. This suboptimal conformation hinders efficient docking within the receptor's ligand-binding pocket, dramatically reducing its binding affinity and subsequent activation of downstream signaling pathways (primarily cyclic AMP elevation). The stark difference in activity highlights the exquisite sensitivity of prostanoid receptors to stereochemistry [1] [7] [8].

Table 1: Critical Structural Features of Iloprost S-Isomer

Structural ElementChemical CharacteristicFunctional Consequence
Core StructureCarbacyclin (6a-carba-prostacyclin)Enhanced stability vs. natural prostacyclin (resists acid hydrolysis).
C16 ConfigurationS-isomerOptimal 3D conformation for high-affinity binding to the human prostacyclin (IP) receptor.
C13-C14 BondTrans configuration (E)Maintains active conformation of the upper side chain.
Omega ChainPentanoic acidIonic interaction with Arg-279 of IP receptor; susceptible to β-oxidation.
C18-C19 BondTriple bondBlocks β-oxidation metabolism, prolonging half-life.
C15 Methyl GroupMethyl substituentSterically hinders oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
Cyclopentane Ring OHHydroxy groups at key positionsParticipate in hydrogen bonding within IP receptor binding pocket.

Pharmacological Relevance of S-Isomer Dominance in Iloprost Activity

The dominance of the S-isomer in iloprost's pharmacological profile is unequivocally demonstrated by rigorous in vitro and ex vivo studies. Investigations using human platelet membranes revealed a profound difference in receptor binding affinity: the S-isomer exhibits a dissociation constant (Kd) of approximately 13.4 nM, reflecting high-affinity binding, whereas the R-isomer binds with a significantly weaker affinity (Kd ≈ 288 nM). This translates to a more than 20-fold greater potency for the S-isomer in functional assays. For instance, the S-isomer is 20 times more effective than the R-isomer at inhibiting collagen-induced platelet aggregation, a hallmark action of prostacyclin receptor activation. This potency disparity extends to vascular smooth muscle relaxation, where the S-isomer is substantially more efficacious [8].

Furthermore, the association kinetics of the isomers differ dramatically. The S-isomer binds rapidly to the platelet IP receptor (observed association rate ~0.036 s⁻¹), facilitating efficient receptor activation. Conversely, the R-isomer associates much more slowly (~0.001 s⁻¹), resulting in inefficient signaling. This kinetic advantage, combined with higher affinity, underpins the S-isomer's status as the primary pharmacophore within racemic iloprost. While the commercial drug utilizes the racemate for practical synthesis and stability reasons, the therapeutic benefits (vasodilation, inhibition of platelet activation, cytoprotection) are predominantly attributable to the activity of the S-enantiomer binding to and activating the prostacyclin receptor. Its activity extends beyond the IP receptor, showing interaction with EP1, EP2, EP3, and EP4 receptors, although with lower affinity and varying functional consequences, contributing to its complex pharmacological profile [1] [2] [8].

Table 2: Pharmacological Comparison of Iloprost Stereoisomers at Human Platelet IP Receptor

ParameterIloprost 16(S)-IsomerIloprost 16(R)-IsomerRatio (S/R)
Receptor Binding Affinity (Kd)13.4 nM288 nM~21.5
Inhibition of Platelet Aggregation (IC₅₀)Significantly Lower (e.g., 20x more potent vs. collagen)Significantly Higher~20
Association Rate Constant (kon)~0.036 s⁻¹ (at 15 nM, 2 mg/ml protein)~0.001 s⁻¹ (at 15 nM, 2 mg/ml protein)~36
Vasodilatory PotencyHigh (Primary contributor in racemate)Low>10
Receptor Activation EfficiencyHigh (Rapid binding, stable complex)Low (Slow binding, inefficient activation)-
Dominance in Racemic MixtureAccounts for >90% of therapeutic activityContributes minimally to primary therapeutic effects-

Properties

CAS Number

74843-14-4

Product Name

Iloprost S-isomer

IUPAC Name

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid

Molecular Formula

C22H32O4

Molecular Weight

360.5 g/mol

InChI

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17-,18+,19-,20+,21+/m0/s1

InChI Key

HIFJCPQKFCZDDL-ITQKTNNISA-N

SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Synonyms

5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S,4S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic Acid;

Canonical SMILES

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O

Isomeric SMILES

CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.